molecular formula C18H19NO2 B1293286 4-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898777-40-7

4-Azetidinomethyl-4'-methoxybenzophenone

Cat. No. B1293286
M. Wt: 281.3 g/mol
InChI Key: FWUILFYUEVLYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Azetidinomethyl-4'-methoxybenzophenone is a chemical entity that can be associated with azetidinone derivatives. These derivatives are of interest due to their potential pharmacological properties and their use in various chemical reactions to synthesize complex molecules. Although the provided papers do not directly discuss 4-Azetidinomethyl-4'-methoxybenzophenone, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of azetidinone derivatives.

Synthesis Analysis

The synthesis of azetidinone derivatives is demonstrated in the first paper, where the authors describe the creation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, including both trans and cis isomers . The synthesis process involves multiple steps, and the structure of one of the isomers was confirmed using X-ray diffraction. This suggests that similar methods could potentially be applied to synthesize 4-Azetidinomethyl-4'-methoxybenzophenone, with careful consideration of the substituents and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of the synthesized azetidinone in the first paper was elucidated using X-ray crystallography, which provided detailed information about the compound's geometry in the solid state . The compound crystallized in a monoclinic system, and the structure was refined to a high degree of accuracy. This level of structural analysis is crucial for understanding the molecular interactions and potential reactivity of azetidinone derivatives, including 4-Azetidinomethyl-4'-methoxybenzophenone.

Chemical Reactions Analysis

The second paper discusses the Amino-Claisen rearrangement of azetidino and aziridino benzoquinones, leading to the formation of heterobicyclic quinones . This reaction showcases the reactivity of azetidinone derivatives under specific conditions, which could be relevant when considering the chemical reactions that 4-Azetidinomethyl-4'-methoxybenzophenone might undergo. The ability to undergo rearrangement reactions can be a valuable property in synthetic chemistry, potentially leading to the creation of novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-Azetidinomethyl-4'-methoxybenzophenone, they do offer insights into the properties of closely related compounds. For instance, the crystallization behavior and solid-state structure of azetidinone derivatives can inform predictions about the compound's stability, solubility, and intermolecular interactions . Additionally, the reactivity observed in the Amino-Claisen rearrangement indicates that azetidinone derivatives can participate in complex chemical transformations, which may also be true for 4-Azetidinomethyl-4'-methoxybenzophenone .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUILFYUEVLYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642788
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidinomethyl-4'-methoxybenzophenone

CAS RN

898777-40-7
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.